molecular formula C12H10BrNO3 B11812021 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid

3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No.: B11812021
M. Wt: 296.12 g/mol
InChI Key: FRIDAVKMCMAUPZ-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in drug development, finding utility in various therapeutic areas such as antibacterial, antiviral, anticancer, and anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies such as flow chemistry and metal-catalyzed reactions. These methods are designed to optimize the yield and purity of the final product while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with different functional groups, which can be further explored for their therapeutic potential .

Scientific Research Applications

3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of various quinolone derivatives with potential therapeutic applications.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinolone-based drugs.

    Medicine: The compound and its derivatives are explored for their antibacterial, antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for the exploration of novel therapeutic applications and the development of new quinolone-based drugs .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(6-bromo-4-oxoquinolin-1-yl)propanoic acid

InChI

InChI=1S/C12H10BrNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17)

InChI Key

FRIDAVKMCMAUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2CCC(=O)O

Origin of Product

United States

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